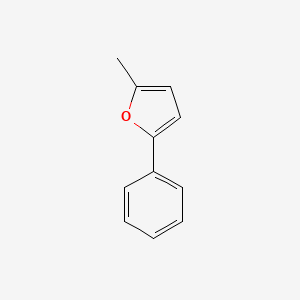

2-Methyl-5-phenylfuran

Beschreibung

Overview of Furan (B31954) Heterocycles in Organic Synthesis and Materials Science

Furan rings are versatile and essential building blocks in the chemical sciences. numberanalytics.com In organic synthesis, they are pivotal intermediates for producing a wide range of chemicals, including pharmaceuticals and agrochemicals. scbt.comresearchgate.net The reactivity of the furan ring allows it to be a starting point for the construction of more complex molecules and natural products. numberanalytics.com Classic methods for synthesizing the furan core include the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, and the Feist-Benary synthesis, a reaction between α-halo ketones and β-dicarbonyl compounds. researchgate.netwikipedia.orgmbbcollege.in Modern approaches have expanded to include transition-metal catalyzed cyclizations and novel rearrangements to build these important heterocycles. acs.org

In the realm of materials science, furan chemistry contributes to the development of advanced polymers and complex molecular architectures. scbt.com Furthermore, furans are significant in the pursuit of renewable energy, where they are investigated as foundational components for synthesizing biofuels and bioplastics, offering sustainable alternatives to fossil fuel-based products. scbt.com

Academic Importance of Substituted Furan Systems

The academic interest in furan chemistry is significantly driven by the importance of its substituted derivatives. Polysubstituted furans are frequently identified as key structural motifs in a vast array of natural products and biologically active compounds. researchgate.netnih.gov The specific arrangement of substituents on the furan ring is critical to the molecule's function and properties, but achieving precise control over this substitution pattern can be a significant synthetic challenge. chim.itacs.org

The synthesis of highly substituted, particularly electron-rich, furans has remained a difficult task for chemists due to the tendency of these compounds to undergo hydrolysis or oxidation. acs.orgnih.gov Consequently, a major focus of research is the development of new, selective, and efficient synthetic methodologies that allow for the creation of multi-substituted furans under mild conditions. researchgate.net For instance, 2,5-disubstituted furans are common in pharmaceuticals, while the synthesis of 3,4-disubstituted furans presents unique regioselective challenges. acs.orgrsc.org The ongoing effort to overcome these synthetic hurdles underscores the academic importance of substituted furan systems.

Research Trajectories for 2-Methyl-5-phenylfuran within Heterocyclic Chemistry

The compound this compound serves as an important structural scaffold in contemporary heterocyclic chemistry research. While the parent compound is a key building block, much of the recent academic focus has been on its derivatives, which are explored for various applications.

One major research trajectory involves using this compound derivatives as model compounds to study chemical reactivity and physical properties. For example, extensive research has been conducted on the thermodynamic properties of this compound-3-carboxylic acid, including its combustion energy and enthalpy of formation, providing valuable data for theoretical and practical applications. lpnu.uaresearcher.liferesearchgate.net This derivative also serves as a model for investigating reactions such as oxidation and substitution on the furan ring.

Another significant research direction is the synthesis of complex, highly functionalized molecules built upon the this compound core. Recent studies have demonstrated the one-pot, multicomponent synthesis of complex derivatives like 1-(4-(4-hydroxy-3,5-dimethylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one. nih.govscispace.comresearchgate.net These methods aim to construct elaborate molecular architectures with potential biological activity in an efficient manner. nih.gov Furthermore, advancements in reaction technology, such as the use of microflow reactors, are being applied to the synthesis of 2,5-disubstituted furans. rsc.org This technology facilitates the rapid in-situ generation of highly reactive intermediates like 2-(halomethyl)-5-phenylfuran, enabling subsequent reactions while minimizing undesired side products. rsc.org These research efforts highlight a clear trajectory towards leveraging the this compound framework to create novel and complex chemical entities.

Data Tables

Table 1: Physical and Chemical Properties of this compound-3-carboxylic acid This table presents the computed physical and chemical properties of a key derivative of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₃ | nih.gov |

| Molecular Weight | 202.21 g/mol | nih.gov |

| IUPAC Name | This compound-3-carboxylic acid | nih.gov |

| CAS Number | 108124-17-0 | nih.gov |

| Melting Point | 176°C | |

| Boiling Point | 357.1°C at 760 mmHg | |

| Density | 1.215 g/cm³ | |

| Enthalpy of Combustion | −5681.2 ± 2.6 kJ/mol | |

| Enthalpy of Formation (condensed) | −469.8 ± 2.6 kJ/mol | |

| Enthalpy of Sublimation | 132.7 ± 3.1 kJ/mol |

Table 2: Spectroscopic Data for a this compound Derivative This table provides spectroscopic data for 1-(4-(4-hydroxy-3,5-dimethylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one, a complex derivative synthesized from a this compound scaffold.

| Spectroscopy Type | Data | Source(s) |

| IR (KBr, cm⁻¹) | 1716 (C=O) | nih.gov |

| ¹H NMR (250.1 MHz, CDCl₃, δ ppm) | 2.25, 2.28, 2.39 (9H, 3s, 3Me), 2.70 (3H, s, COMe), 5.30 (1H, s, OH), 6.82–7.81 (7H, m, 7Ar-H) | nih.gov |

| ¹³C NMR (62.9 MHz, CDCl₃, δ ppm) | 15.3, 19.1, 19.3 (3Me), 30.2 (COMe), 119.7, 119.8, 123.4, 123.5, 125.1, 125.3, 127.2, 128.5, 128.7, 130.3, 132.1, 132.8, 137.4, 142.6 (14 C-aromatic), 149.8, 157.3 (2C-O), 195.4 (C=O) | nih.gov |

| Mass Spec. (EI, m/z (%)) | 320 (M⁺, 8), 305 (M⁺-Me, 92), 290 (M⁺-2Me, 83), 277 (M⁺-COMe, 66), 262 (M⁺-COMe and Me, 52), 243 (M⁺-Ph, 68), 77 (Ph, 48) | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

34721-89-6 |

|---|---|

Molekularformel |

C11H10O |

Molekulargewicht |

158.20 g/mol |

IUPAC-Name |

2-methyl-5-phenylfuran |

InChI |

InChI=1S/C11H10O/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI-Schlüssel |

PQYQNYWJAXBMEL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(O1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Methyl 5 Phenylfuran and Functionalized Analogues

Classical Furan (B31954) Synthesis Approaches

Traditional methods for constructing the furan nucleus have long been established and are still widely employed for their reliability and simplicity. These approaches typically involve the cyclization of acyclic precursors.

The Paal-Knorr synthesis is a cornerstone method for preparing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org It is a synthetically valuable approach for accessing furans that are common structural motifs in many natural products. wikipedia.org The furan synthesis variant specifically requires an acid catalyst to facilitate the cyclodehydration of a 1,4-diketone. wikipedia.orgorganic-chemistry.org

The mechanism proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. The resulting hemiacetal intermediate subsequently undergoes dehydration to yield the aromatic furan ring. wikipedia.org Research has shown that the reaction does not always proceed through a simple common enol intermediate, as different diastereomers of 3,4-disubstituted-2,5-hexanediones have been observed to cyclize at different rates. wikipedia.orgorganic-chemistry.org This suggests a more complex mechanism where the conformation required for cyclization plays a key role in the reaction kinetics. organic-chemistry.org The versatility of the Paal-Knorr reaction is high, as a wide variety of 1,4-dicarbonyl compounds can be converted to their corresponding furans under relatively mild acidic conditions, using catalysts such as sulfuric acid, hydrochloric acid, or Lewis acids. wikipedia.org For the specific synthesis of 2-Methyl-5-phenylfuran, the requisite precursor would be 1-phenylhexane-1,4-dione.

The Feist-Benary synthesis is another classical organic reaction used to produce substituted furan compounds from the reaction between α-halo ketones and β-dicarbonyl compounds. wikipedia.orgambeed.com This condensation reaction is typically catalyzed by bases like ammonia or pyridine. wikipedia.org

The reaction mechanism involves several key steps:

Enolate Formation: The base deprotonates the β-dicarbonyl compound to form an enolate. quimicaorganica.org

Nucleophilic Substitution: The enolate then acts as a nucleophile, attacking the α-halo ketone and displacing the halide in an SN2 reaction. wikipedia.org

Cyclization: The intermediate tricarbonyl compound undergoes an intramolecular aldol-type reaction where an enolate attacks a carbonyl group, forming a five-membered ring. researchgate.netyoutube.com

Dehydration: The resulting cyclic hemiacetal is then dehydrated to afford the stable, aromatic furan ring. quimicaorganica.orgyoutube.com

It has been noted that under certain conditions, the intermediate tricarbonyl compounds can be isolated and subsequently converted to different furan isomers via a Paal-Knorr type of synthesis. researchgate.net This highlights the close relationship between these classical furan synthesis methods.

Modern and Advanced Synthetic Transformations

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for furan synthesis, focusing on atom economy, step efficiency, and the use of advanced technologies.

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules like functionalized furans in a single step from three or more reactants. nih.gov These reactions are highly efficient, offering advantages such as high atom economy, high yields, clean reaction profiles, and operational simplicity, often avoiding the need for chromatographic purification. nih.govnanomaterchem.com

A notable example is the one-pot, three-component synthesis of highly functionalized furan derivatives from arylglyoxals, acetylacetone, and phenols. nih.gov This method provides an efficient pathway to compounds structurally related to this compound. For instance, the reaction between phenylglyoxal, acetylacetone, and various phenols in the presence of triethylamine (Et3N) in acetone yields 1-(4-(dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives in excellent yields. nih.gov

| Entry | Phenol (Reactant 3) | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 2,6-Dimethylphenol | 1-(4-(3,5-dimethylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one | 10 | 92 |

| 2 | 2,6-Diisopropylphenol | 1-(4-(3,5-diisopropylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one | 12 | 90 |

| 3 | 2,6-Di-sec-butylphenol | 1-(4-(3,5-di-sec-butylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one | 12 | 88 |

| 4 | 2,6-Di-tert-butylphenol | 1-(4-(3,5-di-tert-butylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one | 15 | 85 |

Other MCR strategies include lipase-catalyzed one-pot sequential reactions to produce tetrasubstituted furans and acid-promoted syntheses from γ-alkynyl ketones. nih.govmdpi.com These methods underscore the power of MCRs in rapidly generating molecular diversity. nih.gov

Transition metal-catalyzed reactions represent a major advancement in the synthesis of heterocycles, including furans. arkat-usa.org These methods often proceed under mild conditions and allow for the direct construction of highly substituted furan rings from readily available starting materials. arkat-usa.org

Various metals have been employed to catalyze furan synthesis through different mechanistic pathways:

Copper Catalysis: Copper(I) iodide (CuI) has been shown to be an effective catalyst for the cycloisomerization of alkynyl ketones to produce 2,5-disubstituted furans. arkat-usa.org This methodology is tolerant of both acid- and base-labile functional groups. arkat-usa.org Copper has also been used to catalyze the intramolecular O-vinylation of ketones with vinyl bromides to access a range of substituted furans. hud.ac.uk

Palladium Catalysis: Palladium complexes are widely used in furan synthesis. One strategy involves the Pd(0)-catalyzed coupling-cyclization of organic halides with 1,2-allenyl ketones to afford polysubstituted furans. researchgate.net Another approach is the cross-coupling cyclization of allenyl ketones with aryl halides, such as p-iodoanisole, to produce tetrasubstituted furans. arkat-usa.org

Gold Catalysis: Gold catalysts, often AuCl3, can promote the cyclization of enynals or β-allenic ketones to form the furan ring. arkat-usa.orghud.ac.uk The mechanism is believed to involve the activation of an alkyne by the gold complex, followed by nucleophilic attack by a carbonyl oxygen and subsequent rearrangement. hud.ac.uk

Other Metals: Platinum, indium, and iron have also been utilized in furan synthesis. hud.ac.uknih.gov For example, indium chloride can catalyze the cycloisomerization of propargylic oxiranes, while iron and copper catalysts have been used in one-pot processes for the synthesis of benzo[b]furans involving C-H halogenation followed by intramolecular O-arylation. hud.ac.uknih.gov

These metal-catalyzed methods provide powerful and flexible routes to a wide array of functionalized furan derivatives.

Microflow reaction technology, or flow chemistry, offers significant advantages for chemical synthesis, including precise control over reaction parameters (temperature, pressure, and time), enhanced safety, and scalability. researchgate.net This technology is increasingly being applied to the synthesis of heterocyclic compounds, including furan derivatives.

A key application is in the conversion of biomass into valuable furan-based platform chemicals. For example, integrated continuous two-step microfluidic systems have been developed for the direct conversion of fructose into various furan chemicals like 5-hydroxymethylfurfural (B1680220) (HMF), furfuryl alcohol, and 2,5-dimethylfuran (B142691) with excellent yields. researchgate.net This tandem platform allows for the dehydration of fructose followed by subsequent transformations in a continuous, one-flow manner, eliminating the need for intermediate separation and purification steps. researchgate.net

Furthermore, flow chemistry has been instrumental in safely synthesizing nitrofuran pharmaceuticals. nih.govchemistryviews.org The nitration of furfural (B47365), a delicate bio-based substrate, is often problematic in batch processes due to harsh conditions. nih.gov A continuous flow platform enables the safe, in situ generation of acetyl nitrate, a mild nitrating agent, for the efficient and reproducible nitration of furfural to nitrofurfural, a key pharmaceutical intermediate. nih.govchemistryviews.org This automated system allows for the rapid synthesis of nitrofuran drugs like nitrofurantoin in minutes with high isolated yields. chemistryviews.org

Sulfonium Ylide-Mediated Furan Ring Formation

The application of sulfonium ylides in the synthesis of furans represents a novel approach, extending the utility of these reagents beyond their classical applications in epoxidation and cyclopropanation reactions. While a direct, one-pot synthesis of this compound from simple precursors using a sulfonium ylide is not extensively documented, the principles of ylide reactivity suggest a plausible synthetic route proceeding through a 1,4-dicarbonyl intermediate, which can then undergo cyclization to the furan ring. The Paal-Knorr synthesis is a classic method for forming furans from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org

A proposed pathway involves the reaction of an appropriate α,β-unsaturated ketone with a sulfonium ylide to generate a 1,4-dicarbonyl compound. For the synthesis of this compound, a potential precursor would be 1-phenyl-1,4-pentanedione. The reaction of a sulfonium ylide with a suitable α,β-unsaturated carbonyl compound could potentially lead to the formation of such a 1,4-dicarbonyl intermediate.

An analogous reaction, termed the extended Corey-Chaykovsky reaction, has been developed for the synthesis of 2,4-substituted furans. nih.gov This method involves the treatment of β-dialkylamino chalcones with dimethylsulfonium methylide. The reaction proceeds through a cascade process involving enamine formation, ylide addition to form a vinyloxirane intermediate, followed by ring expansion and elimination to yield the furan. nih.gov Although this specific protocol yields a different substitution pattern, it demonstrates the potential for sulfonium ylides to mediate furan ring formation.

| Reactants | Ylide | Product | Key Features | Reference |

| β-Dialkylamino chalcones | Dimethylsulfonium methylide | 2,4-Substituted furans | Cascade reaction, vinyloxirane intermediate, rapid (5 min), high yields (up to 97%) | nih.gov |

This table illustrates a related sulfonium ylide-mediated furan synthesis.

Strategic Derivatization of this compound Scaffolds

Once the this compound core is synthesized, its further functionalization is crucial for developing analogues with diverse properties. This can be achieved through various transformations on both the furan ring and the appended phenyl moiety.

Functional Group Interconversions on the Furan Ring and Phenyl Moiety

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the conversion of one functional group into another. For the this compound scaffold, a variety of FGI reactions can be envisioned to introduce new functionalities.

On the Furan Ring:

Halogenation: The furan ring can undergo electrophilic halogenation, typically at the C3 and C4 positions.

Nitration: Nitration of the furan ring can be achieved using standard nitrating agents, leading to the introduction of a nitro group, which can be further transformed into other functional groups like amines.

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the furan ring, providing a handle for further carbon-carbon bond formation.

On the Phenyl Moiety:

The phenyl ring of this compound can undergo typical electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. The directing effects of the furan ring will influence the position of substitution.

Nitration: Nitration of the phenyl ring will likely occur at the ortho and para positions relative to the furan substituent.

Halogenation: Halogenation of the phenyl ring can be achieved using various halogenating agents.

Sulfonation: Sulfonation introduces a sulfonic acid group, which can be a useful functional group for various applications.

| Reaction | Reagents | Position of Substitution | Resulting Functional Group |

| Nitration | HNO₃/H₂SO₄ | Phenyl ring (ortho, para) | -NO₂ |

| Bromination | Br₂/FeBr₃ | Phenyl ring (ortho, para) | -Br |

| Acylation | RCOCl/AlCl₃ | Furan ring or Phenyl ring | -COR |

This table summarizes potential functional group interconversions on the this compound scaffold.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold is of significant interest for applications in medicinal chemistry and asymmetric catalysis. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

One common approach to achieve stereoselectivity is the use of chiral auxiliaries . wikipedia.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. For instance, a chiral auxiliary could be attached to a precursor of the this compound, and a subsequent cyclization or functionalization step could be controlled to proceed stereoselectively. Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric synthesis. wikipedia.org

Another powerful strategy is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This can be applied to reactions such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions on a pre-functionalized this compound derivative.

For example, a prochiral ketone on a side chain of the furan ring could be reduced asymmetrically using a chiral reducing agent or a catalyst like a chiral oxazaborolidine to yield a chiral alcohol.

| Method | Principle | Example Application |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective transformations. | Attachment of an Evans auxiliary to a precursor to control the stereochemistry of an alkylation reaction. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Asymmetric reduction of a ketone substituent on the furan ring using a chiral catalyst to produce a chiral alcohol. |

This table outlines strategies for the stereoselective synthesis of chiral this compound derivatives.

Mechanistic Organic Chemistry and Reactivity of 2 Methyl 5 Phenylfuran Systems

Cycloaddition Reactions Involving Furan (B31954) Moieties

The furan ring, being a cyclic diene locked in an s-cis conformation, is a valuable participant in cycloaddition reactions, most notably the Diels-Alder reaction. Its aromatic character, however, renders it less reactive than non-aromatic dienes like cyclopentadiene, and the resulting cycloaddition reactions are often reversible.

Furan and its derivatives serve as dienes in [4+2] cycloaddition reactions with electron-deficient dienophiles to yield oxabicycloheptane adducts. The reaction of furan itself with a classic dienophile like maleic anhydride (B1165640) establishes the fundamental reactivity of this system. The presence of substituents on the furan ring significantly modifies both the reactivity and selectivity of the cycloaddition. Electron-donating groups enhance the reactivity of the furan as a diene, while electron-withdrawing groups decrease it.

In the case of 2,5-disubstituted furans such as 2-methyl-5-phenylfuran, the substituents play a crucial electronic and steric role. The methyl group at the C2 position and the phenyl group at the C5 position are both considered electron-donating (the methyl group via hyperconjugation, the phenyl group via resonance), which increases the electron density of the furan ring. This heightened electron density raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile and thus, an accelerated reaction rate.

Studies on analogous compounds provide insight into the expected reactivity. For instance, 2-methylfuran (B129897) and 2-phenylfuran (B99556) readily undergo Diels-Alder reactions. The reaction of 2-methylfuran with various maleimides has been shown to be reversible, often favoring the formation of the exo-adduct under thermodynamic control at elevated temperatures.

The electron-rich nature of this compound makes it a prime candidate for normal-electron-demand Diels-Alder reactions. The enhanced nucleophilicity of the diene system facilitates reactions with a wide array of dienophiles that possess electron-withdrawing groups.

Computational studies have quantified the impact of substituents, showing that strong electron-donor groups significantly increase the reaction rate. The methyl group is a well-established activating group. The phenyl group, while capable of resonance donation, also introduces significant steric bulk, which can influence the stereochemical outcome of the cycloaddition (i.e., the endo/exo selectivity) and the facial selectivity of the dienophile's approach.

While specific kinetic data for this compound is not extensively documented, the reactivity can be inferred from related systems. The reaction is expected to proceed readily with reactive dienophiles, although potentially requiring thermal conditions to overcome the aromatic stabilization of the furan ring. The reversibility of the reaction is a key characteristic, which can be exploited to favor the thermodynamically more stable product.

| Furan Derivative | Dienophile | Conditions | Product Type | Observed Selectivity |

|---|---|---|---|---|

| Furan | Maleic Anhydride | Exothermic, neat or in solvent | Oxabicycloheptene adduct | Primarily endo (kinetic) |

| 2-Methylfuran | N-Phenylmaleimide | Heptane, heat | Oxabicycloheptene adduct | Primarily exo (thermodynamic) |

| 2,5-Dimethylfuran (B142691) | Maleic Anhydride | Benzene (B151609), reflux | Oxabicycloheptene adduct | Exo favored |

| 2-Phenylfuran | Ethyl Propiolate | AlCl₃, room temp. | Rearranged phenolic ester | High regioselectivity |

Nucleophilic and Electrophilic Reactivity Profiles

The carbon atoms of the substituents directly attached to the furan ring in this compound exhibit reactivity analogous to benzylic positions. This enhanced reactivity stems from the ability of the furan ring to stabilize intermediates, such as carbocations or radicals, through resonance delocalization.

The methyl group at the C2 position is susceptible to reactions that proceed via radical intermediates. For instance, side-chain halogenation can occur under free-radical conditions (e.g., using N-Bromosuccinimide), similar to the halogenation of toluene (B28343) to form benzyl (B1604629) bromide. The resulting 2-(halomethyl)-5-phenylfuran would be a highly reactive substrate for SN1 and SN2 nucleophilic substitution reactions. The stability of the intermediate carbocation (SN1) or the transition state (SN2) is enhanced by the adjacent furan ring.

Similarly, the ipso-carbon of the phenyl ring is a site for potential reactions, though substitution at this position is less common than reactions involving the methyl group. The primary focus of nucleophilic substitution reactivity for this system is on the activation of the C2-methyl group. Studies on related systems, such as the palladium-catalyzed activation of benzylic C-H bonds, suggest that the methyl group on the furan ring can be functionalized through modern catalytic methods. researchgate.net

Electrophilic aromatic substitution (EAS) is a characteristic reaction of furan, which is significantly more reactive than benzene due to the electron-donating nature of the oxygen heteroatom.

Substitution on the Furan Ring: In unsubstituted furan, EAS occurs almost exclusively at the C2 and C5 positions, as the cationic intermediate (the sigma complex) is better stabilized by resonance at these positions. In this compound, these positions are blocked. Therefore, electrophilic attack is directed to the C3 or C4 positions.

The directing effects of the existing substituents must be considered:

C2-Methyl Group: This is an activating, ortho-para directing group. In the context of the furan ring, it directs incoming electrophiles to the adjacent C3 position.

C5-Phenyl Group: This group is also activating and directs to the adjacent C4 position.

The outcome of an EAS reaction on the furan ring will depend on the balance between these two directing effects and the steric hindrance posed by the substituents. It is likely that a mixture of 3- and 4-substituted products would be formed, with the precise ratio depending on the specific electrophile and reaction conditions. Given the high reactivity of the furan ring, mild reagents are typically required to avoid polymerization or degradation (e.g., using nitric acid in acetic anhydride for nitration).

Substitution on the Phenyl Ring: The furan ring itself acts as a substituent on the phenyl ring. The 2-furyl group is a potent activating group and is ortho-, para-directing in electrophilic aromatic substitution on the attached phenyl ring. This is due to the ability of the oxygen lone pairs to participate in resonance, donating electron density to the phenyl ring and stabilizing the cationic intermediates formed during ortho and para attack. Therefore, electrophilic substitution on the phenyl ring of this compound is expected to occur at the positions ortho and para to the point of attachment of the furan ring. The reaction will likely favor substitution on the more activated furan ring unless sterically hindered or if the reaction conditions are carefully controlled.

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) on Furan Ring | Predicted Major Product(s) on Phenyl Ring |

|---|---|---|---|

| Nitration | NO₂⁺ | 3-Nitro and 4-Nitro isomers | Ortho- and Para-nitro isomers |

| Halogenation | Br⁺, Cl⁺ | 3-Halo and 4-Halo isomers | Ortho- and Para-halo isomers |

| Friedel-Crafts Acylation | RCO⁺ | 3-Acyl and 4-Acyl isomers (often sluggish due to catalyst coordination) | Para-acyl isomer (favored due to sterics) |

| Sulfonation | SO₃ | 3-Sulfonyl and 4-Sulfonyl isomers | Para-sulfonyl isomer |

Intramolecular Rearrangements and Cyclizations

While the this compound core is relatively stable, appropriately functionalized derivatives can undergo a variety of intramolecular rearrangements and cyclizations. These reactions often leverage the electronic nature of the furan ring, which can act as a nucleophile or participate in pericyclic reactions.

For example, the synthesis of substituted aminofurans can be achieved through the acid-mediated cyclization of precursors like 3-benzoyl-2-cyanobutyronitrile, which rearranges to form the 2-amino-4-methyl-5-phenylfuran ring system. clockss.org In this process, the ketone oxygen attacks a protonated nitrile group, demonstrating an intramolecular reaction where the phenyl- and methyl-substituted furan is the product of the cyclization.

Reaction Mechanism Elucidation via Experimental and Theoretical Approaches

The elucidation of reaction mechanisms for this compound, a disubstituted furan, relies heavily on a combination of experimental investigations and theoretical modeling. While direct and extensive research on this specific molecule is limited, a comprehensive understanding of its reactivity can be constructed by examining studies on analogous furan derivatives. These studies provide a framework for predicting the behavior of the this compound system, particularly in reactions such as acid-catalyzed hydrolysis and electrophilic substitution.

Experimental approaches for similar compounds have traditionally involved kinetic studies, product analysis, and the use of isotopic labeling to trace the pathways of atoms throughout a reaction. These methods provide empirical evidence for proposed mechanistic steps. Complementing these experiments, theoretical approaches, primarily employing Density Functional Theory (DFT), have become indispensable for mapping potential energy surfaces, characterizing transition states, and calculating activation energies. This synergy between experiment and theory provides a robust methodology for detailing reaction mechanisms.

A key aspect of understanding the reactivity of this compound is the influence of its substituents. The methyl group at the 2-position is an electron-donating group, which enhances the electron density of the furan ring, thereby activating it towards electrophilic attack. Conversely, the phenyl group at the 5-position can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction, influencing the regioselectivity of chemical transformations.

Acid-Catalyzed Hydrolysis: A Case Study in Mechanism Elucidation

One of the fundamental reactions of furans is their hydrolysis under acidic conditions to yield dicarbonyl compounds. For this compound, this reaction is expected to produce a 1,4-dicarbonyl compound. The mechanism of this transformation has been inferred from studies on simpler furans, such as furan and 2,5-dimethylfuran.

The generally accepted mechanism for the acid-catalyzed hydrolysis of furans involves the initial protonation of the furan ring. Theoretical studies on 2,5-dimethylfuran suggest that protonation can occur at either the α-carbon (C2/C5) or the β-carbon (C3/C4). Computational models indicate that protonation at the α-position is kinetically favored. This initial protonation step disrupts the aromaticity of the furan ring, forming a reactive carbocation intermediate. Subsequent nucleophilic attack by water and a series of rearrangements lead to the final dicarbonyl product. The requirement of heat for this reaction is attributed to the need to overcome the resonance stabilization energy of the aromatic furan ring. stackexchange.com

Table 1: Calculated Activation Energies for Protonation of Furan Derivatives

| Compound | Protonation Site | Activation Energy (kcal/mol) | Computational Method |

| 2,5-Dimethylfuran | α-carbon | 15.2 | DFT (B3LYP/6-31G) |

| 2,5-Dimethylfuran | β-carbon | 21.9 | DFT (B3LYP/6-31G) |

| 2-Methylfuran | α-carbon (C5) | 18.5 | DFT (B3LYP/6-31G) |

| 2-Methylfuran | α-carbon (C2) | 20.1 | DFT (B3LYP/6-31G) |

| 2-Methylfuran | β-carbon | 25.4 | DFT (B3LYP/6-31G*) |

Note: The data in this table is based on theoretical calculations for analogous compounds and is intended to provide a comparative understanding of the reactivity of this compound.

Theoretical Insights into Electrophilic Substitution

Theoretical studies, particularly those employing DFT, have been instrumental in predicting the regioselectivity of electrophilic substitution reactions in furan derivatives. For this compound, the positions most susceptible to electrophilic attack can be predicted by calculating various reactivity descriptors, such as Fukui functions and condensed dual descriptors. These descriptors provide a quantitative measure of the local reactivity of different sites within the molecule.

In the case of this compound, the electron-donating methyl group at C2 and the phenyl group at C5 are expected to direct electrophiles to the adjacent C3 and C4 positions. Computational models of similar systems, such as 2-aryl-5-methylfurans, can provide insights into the preferred sites of reaction. These calculations often reveal that the C3 position is the most nucleophilic, making it the most likely site for electrophilic attack.

Table 2: Predicted Fukui Functions (f-) for Electrophilic Attack on a Model 2-Aryl-5-methylfuran

| Atomic Site | Fukui Function (f-) |

| C2 | 0.08 |

| C3 | 0.25 |

| C4 | 0.15 |

| C5 | 0.10 |

Note: This data is derived from a representative theoretical study on a model compound and illustrates the predicted regioselectivity. The actual values for this compound may vary.

Elucidation of Reaction Pathways in Thermal Decompositions

The study of the thermal decomposition of furan derivatives is crucial for their application as biofuels. Theoretical investigations into the pyrolysis of compounds like 2-methylfuran and 2,5-dimethylfuran have elucidated complex reaction networks involving unimolecular decomposition, H-addition, and H-abstraction reactions. These studies map the potential energy surfaces for various reaction pathways, identifying the most energetically favorable routes.

For this compound, it can be inferred that thermal decomposition would likely initiate through the homolytic cleavage of the C-H bonds of the methyl group or the furan ring, or through ring-opening reactions. Computational studies on 5-methyl-2-ethylfuran have shown that dissociation reactions at the alkyl side chain are generally more favorable than those on the furan ring itself. H-addition reactions are predicted to occur preferentially at the C2 and C5 positions of the furan ring.

Spectroscopic and Spectrometric Data for this compound Currently Unavailable in Publicly Accessible Databases

The required data, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), High-Resolution Mass Spectrometry (HRMS), and Electron Ionization Mass Spectrometry (EI-MS), are fundamental for confirming the molecular structure, determining its exact mass, and understanding its fragmentation patterns. While information is available for structurally related compounds, such as this compound-3-carboxylic acid and 2-methylfuran, these molecules possess different functional groups or substituents, which significantly alter their spectral properties. Consequently, the data from these related compounds cannot be used to accurately describe this compound.

Scientific literature and chemical databases often provide such characterization data following the synthesis and analysis of a compound. However, for this compound, this specific information does not appear to be indexed or publicly accessible at this time. Therefore, the generation of a detailed article focusing on the specific NMR and MS characterization of this compound cannot be completed until such experimental data is published and becomes available.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methyl 5 Phenylfuran

Infrared (IR) Spectroscopy for Functional Group Identification

Key expected absorptions would include C-H stretching vibrations for both the aromatic (phenyl and furan) and aliphatic (methyl) protons, typically observed in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the furan (B31954) and phenyl rings are expected to appear in the 1600-1450 cm⁻¹ region. The characteristic C-O-C stretching of the furan ring would likely be observed in the 1250-1050 cm⁻¹ range.

For comparison, studies on more complex furan derivatives provide some insight into the vibrational frequencies of the furan core. For instance, in a series of 1-(4-(4-hydroxy-3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives, a strong absorption band corresponding to the C=O stretching of the acetyl group was consistently observed between 1715 and 1723 cm⁻¹ nih.govtubitak.gov.tr. Although this particular functional group is not present in 2-methyl-5-phenylfuran, this data highlights a typical region for carbonyl absorptions in substituted furan systems.

A detailed experimental IR spectrum of this compound would be necessary to confirm these predicted absorption bands and provide a definitive vibrational fingerprint of the molecule.

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

As of the current literature review, a single-crystal X-ray diffraction study specifically for this compound has not been reported. Consequently, detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available for this compound.

However, crystallographic studies on more complex molecules incorporating a phenylfuran moiety can offer a glimpse into the potential solid-state packing and conformational preferences. For example, the crystal structure of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide has been determined. In this structure, the molecule adopts a specific conformation, and the crystal packing is stabilized by various intermolecular interactions, including C—H⋯O and C—H⋯π interactions nih.gov. While this data pertains to a significantly larger and more complex molecule, it illustrates the types of non-covalent interactions that could also be important in the crystal lattice of this compound, should it be crystallized.

To obtain definitive solid-state structural information for this compound, the growth of a suitable single crystal and subsequent X-ray diffraction analysis would be required.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen in this case) present in a compound. This data is then used to confirm the empirical formula of the synthesized molecule. The molecular formula for this compound is C₁₁H₁₀O, which corresponds to a molecular weight of 158.20 g/mol .

The theoretical elemental composition of this compound can be calculated as follows:

Carbon (C): (11 * 12.011) / 158.20 * 100% = 83.52%

Hydrogen (H): (10 * 1.008) / 158.20 * 100% = 6.37%

Oxygen (O): (1 * 15.999) / 158.20 * 100% = 10.11%

While direct elemental analysis data for this compound was not found in the surveyed literature, published data for related, more complex furan derivatives demonstrates the application of this technique. For instance, for the compound 1-(4-(4-hydroxy-3,5-dimethylphenyl)-2-methyl-5-(p-tolyl)furan-3-yl)ethan-1-one (C₂₂H₂₂O₃), the calculated elemental composition was C, 78.99%; H, 6.56%, which showed close agreement with the found values of C, 79.03%; H, 6.62% tubitak.gov.tr. Similarly, for 1-(4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-methyl-5-(4-nitrophenyl)furan-3-yl)ethan-1-one (C₂₈H₃₃NO₅), the calculated values were C, 72.23%; H, 7.14%; N, 3.01%, and the found values were C, 72.20%; H, 7.11%; N, 3.03% tubitak.gov.tr.

These examples underscore the precision of elemental analysis in confirming the elemental composition and, by extension, the empirical formula of newly synthesized compounds. Experimental elemental analysis of a pure sample of this compound would be expected to yield percentage values in close agreement with the theoretical calculations.

| Theoretical Elemental Composition of this compound (C₁₁H₁₀O) | |

| Element | Mass Percentage (%) |

| Carbon (C) | 83.52 |

| Hydrogen (H) | 6.37 |

| Oxygen (O) | 10.11 |

Computational Chemistry and Theoretical Investigations of 2 Methyl 5 Phenylfuran

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to model the electron distribution and predict sites of chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Studies on furan (B31954) and its derivatives have demonstrated that DFT, using methods like B3LYP with a 6-311G(p,d) basis set, can effectively optimize molecular geometries and analyze electronic properties. mdpi.com Such calculations help in understanding the distribution of electrons within the 2-methyl-5-phenylfuran molecule, identifying regions that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule will interact with other chemical species. For instance, analyses of Fukui functions, derived from DFT calculations, can pinpoint the most nucleophilic or electrophilic sites within the furan ring system and its substituents, thereby predicting its reactivity in various chemical reactions. mdpi.com

While specific ab initio and semi-empirical calculation data for this compound are not extensively detailed in the provided context, these methods are standard tools in computational chemistry. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less complex, level of theory for quantum mechanical calculations. researchgate.net Both HF and DFT have been used to gain insights into molecular structures and to calculate and assign NMR chemical shifts for related heterocyclic compounds. researchgate.net These theoretical calculations can also be employed to investigate thermodynamic parameters and molecular electrostatic potentials, offering a comprehensive view of the molecule's characteristics. researchgate.net

Thermodynamic Property Prediction and Calculation

The thermodynamic properties of a compound are essential for understanding its stability, energy content, and phase behavior. Both experimental measurements and computational predictions contribute to a comprehensive thermodynamic profile. For the closely related compound, This compound-3-carboxylic acid , detailed thermodynamic studies have been conducted.

Experimental methods have been used to determine the energy of combustion for this compound-3-carboxylic acid. lpnu.ua From this data, the standard enthalpies of combustion and formation in the condensed (crystalline) state have been calculated. lpnu.ua The standard enthalpy of formation in the gaseous state is subsequently derived by combining the condensed state value with the enthalpy of sublimation.

A study on the thermodynamic properties of this compound-3-carboxylic acid reported a combustion enthalpy of -5681.2 ± 2.6 kJ/mol. This value was used to calculate the enthalpy of formation in the condensed phase as -469.8 ± 2.6 kJ/mol. By incorporating the enthalpy of sublimation, the enthalpy of formation in the gaseous state was determined to be -337.1 ± 5.5 kJ/mol.

Table 1: Enthalpies of Combustion and Formation for this compound-3-carboxylic acid

| Thermodynamic Property | State | Value |

| Enthalpy of Combustion (ΔcH°) | Condensed | -5681.2 ± 2.6 kJ/mol |

| Enthalpy of Formation (ΔfH°) | Condensed | -469.8 ± 2.6 kJ/mol |

| Enthalpy of Formation (ΔfH°) | Gaseous | -337.1 ± 5.5 kJ/mol |

Note: Data is for this compound-3-carboxylic acid.

The enthalpy of sublimation, which is the energy required for a substance to transition from a solid to a gaseous state, has been determined for this compound-3-carboxylic acid. This was achieved by measuring the temperature dependence of its saturated vapor pressure. lpnu.ua The experimental value for the sublimation enthalpy was reported as 132.7 ± 3.1 kJ/mol, recalculated to 298 K. lpnu.ua

Table 2: Enthalpy of Sublimation for this compound-3-carboxylic acid

| Thermodynamic Property | Value at 298 K |

| Enthalpy of Sublimation (ΔsubH°) | 132.7 ± 3.1 kJ/mol |

Note: Data is for this compound-3-carboxylic acid.

In addition to experimental measurements, computational methods are employed to estimate thermodynamic properties. For aryl furans, the applicability of group additivity schemes has been explored. lpnu.ua The Benson group additivity scheme, a well-established method for estimating the enthalpy of formation in the gaseous state, was supplemented with new fragments to accommodate the specific structural features of this compound-3-carboxylic acid. lpnu.ua Furthermore, the Joback method was analyzed to assess its utility in calculating the enthalpies of formation for aryl furans in the gaseous state. lpnu.ua These computational approaches provide valuable predictive power, especially when experimental data is unavailable.

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system, offering a detailed view of its conformational dynamics. For this compound, a key structural feature is the rotational freedom between the furan and phenyl rings. Understanding the preferred orientations and the energy barriers to rotation is crucial for comprehending its interactions and reactivity.

Conformational analysis of this compound would typically involve a systematic scan of the potential energy surface with respect to the dihedral angle defined by the atoms connecting the two rings. This analysis helps in identifying the low-energy conformers, which are the most populated states of the molecule. The flexibility of such molecules is often explored using computational methods to understand their conformational preferences.

MD simulations, on the other hand, provide a more dynamic picture. By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations can reveal the transitions between different conformations and the timescales on which these transitions occur. Such simulations can be performed in a vacuum or in the presence of a solvent to mimic experimental conditions. The results of these simulations can be used to calculate various properties, including the average structure, fluctuations, and the free energy landscape associated with conformational changes. A computational investigation of L-phenylalanine and its various forms has been conducted to understand its structure and stability using first-principle calculations in both vacuum and solution nih.gov.

The primary goal of a conformational analysis of this compound would be to determine the rotational barrier around the C-C bond connecting the furan and phenyl rings. This would involve calculating the energy of the molecule as a function of the dihedral angle between the two rings. The results of such an analysis would reveal the most stable conformation (the global minimum on the potential energy surface) and any other local minima, as well as the transition states connecting them.

Table 1: Hypothetical Torsional Energy Profile for this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 30 | 1.0 |

| 60 | 0.0 |

| 90 | 1.5 |

| 120 | 3.0 |

| 150 | 2.0 |

| 180 | 2.5 |

This is a hypothetical table illustrating the type of data that would be generated from a torsional scan. The values indicate a likely non-planar preferred conformation.

The flexibility of furanoside rings, which are structurally related to the furan component of this compound, has been studied computationally, revealing that they can adopt a wide range of conformations nih.gov. These studies often employ various density functional theory (DFT) functionals to accurately model the conformational behavior nih.gov.

Spectroscopic Property Prediction via Computational Methods

Computational quantum chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For this compound, these methods can be used to predict its infrared (IR), Raman, ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

The prediction of vibrational spectra (IR and Raman) is typically performed using DFT calculations. After optimizing the molecular geometry to find the lowest energy structure, the vibrational frequencies and their corresponding intensities are calculated. These calculated frequencies are often scaled by an empirical factor to better match experimental data. A theoretical study on furan and its derivatives has been conducted using the DFT/B3LYP method to calculate molecular geometry, vibrational spectra, and electronic properties globalresearchonline.net.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) |

| C-H stretch (phenyl) | 3100 | 2976 | 50 |

| C-H stretch (methyl) | 2980 | 2861 | 30 |

| C=C stretch (furan) | 1610 | 1546 | 80 |

| C=C stretch (phenyl) | 1590 | 1526 | 75 |

| C-O-C stretch (furan) | 1050 | 1008 | 120 |

This table presents hypothetical data based on typical vibrational frequencies for the functional groups present in the molecule.

The prediction of UV-Vis spectra is accomplished using time-dependent DFT (TD-DFT) calculations. These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and the oscillator strengths, which are related to the intensity of the absorption bands. For conjugated systems like this compound, the π to π* transitions are typically the most intense and occur at the longest wavelengths. The UV spectra of furan and its derivatives have been shown to have one peak, indicating a π→π* transition globalresearchonline.net.

Table 3: Hypothetical Predicted Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| HOMO -> LUMO | 4.5 | 275 | 0.8 |

| HOMO-1 -> LUMO | 5.2 | 238 | 0.2 |

| HOMO -> LUMO+1 | 5.8 | 214 | 0.1 |

This table illustrates the kind of output expected from a TD-DFT calculation, showing the main electronic transitions that would contribute to the UV-Vis spectrum.

NMR chemical shifts can also be accurately predicted using computational methods, primarily DFT. The calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors are then converted into chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane). The accuracy of these predictions is highly dependent on the level of theory and the basis set used. Machine learning approaches are also emerging as a promising alternative for the rapid and accurate prediction of NMR spectra arxiv.org.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl-H | 2.4 | - |

| Furan-H (position 3) | 6.2 | - |

| Furan-H (position 4) | 6.8 | - |

| Phenyl-H (ortho) | 7.5 | - |

| Phenyl-H (meta) | 7.3 | - |

| Phenyl-H (para) | 7.4 | - |

| Methyl-C | - | 14 |

| Furan-C (position 2) | - | 155 |

| Furan-C (position 3) | - | 108 |

| Furan-C (position 4) | - | 115 |

| Furan-C (position 5) | - | 150 |

| Phenyl-C (ipso) | - | 130 |

| Phenyl-C (ortho) | - | 125 |

| Phenyl-C (meta) | - | 129 |

| Phenyl-C (para) | - | 128 |

This table provides hypothetical NMR chemical shift values, which are essential for structural elucidation.

Advanced Materials Science and Industrial Applications of 2 Methyl 5 Phenylfuran Scaffolds

Utilization as Chemical Intermediates and Building Blocks in Complex Molecule Synthesis

The 2-methyl-5-phenylfuran scaffold is a valuable heterocyclic structure in organic synthesis, serving as a versatile building block for the construction of more complex molecules. mdpi.commdpi.comresearchgate.net The inherent reactivity of the furan (B31954) ring, combined with the electronic influence of the methyl and phenyl substituents, allows for its elaboration into a variety of functional materials. Furan derivatives are recognized as strategic platform chemicals, often derived from biomass, which can be transformed through reactions like hydrogenation, oxidation, and etherification into precursors for polymers, fuels, and fine chemicals. nih.govmdpi.com

The synthesis of advanced materials for optoelectronics, such as furan-phenylene co-oligomers (FPCOs), relies on the strategic coupling of furan-containing building blocks. researchgate.netnsc.ru For instance, the synthesis of molecules like 1,4-bis(5-phenylfuran-2-yl)benzene incorporates the essential phenylfuran motif. researchgate.netrsc.org While many synthetic routes focus on derivatives such as this compound-3-carboxylic acid, the fundamental this compound structure represents a key starting point for creating these larger, conjugated systems. nih.govsigmaaldrich.com The development of novel catalytic strategies continues to expand the utility of furan derivatives, enabling their incorporation into complex molecular architectures for materials science. mdpi.comresearchgate.net The furan core is particularly noted for its use in creating biogenic metal-organic frameworks (MOFs) and sustainable polymeric materials, highlighting the importance of functionalized furans as versatile chemical intermediates. researchgate.netresearchgate.net

Applications in Organic Electronic and Optoelectronic Devices

The integration of furan rings into π-conjugated molecular systems has been shown to significantly influence the photophysical and charge transport properties of the resulting materials. researchgate.net Furan-containing organic semiconductors have garnered substantial interest due to their high solubility, excellent photoluminescent quantum efficiency, and high carrier mobility. researchgate.net The substitution of thiophene (B33073) with furan in co-oligomers can lead to better molecular planarity and shorter π–π stacking distances, which are beneficial for charge transport. nih.gov These properties make scaffolds based on this compound promising for a range of organic electronic and optoelectronic applications.

Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are fundamental components of flexible electronics. The performance of these devices is highly dependent on the organic semiconductor used as the active layer. Materials incorporating the furan-phenylene structure have been investigated for this purpose. The charge transport characteristics of these materials are critical for OTFT performance, with research focusing on optimizing carrier mobility. Furan-based polymers have demonstrated high performance in OTFTs, with some exhibiting mobility values comparable to or exceeding those of amorphous silicon.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a key application for furan-based semiconductors. researchgate.net Both p-type and n-type furan semiconductors have shown significant potential in OFETs, with some quinoidal oligofurans achieving mobilities as high as 7.7 cm²V⁻¹s⁻¹. researchgate.net The charge carrier mobility in single-crystal OFETs based on furan/phenylene co-oligomers can reach values around 0.12 to 0.35 cm²/Vs. rsc.orgresearchgate.net The introduction of furan units into polymer semiconductors has been shown to improve film crystallinity and charge transport properties. dongguk.edu For example, a benzo[1,2-b:4,5-b′]dithiophene-based polymer with 25% furan substitution exhibited a high mobility of over 8 cm² V⁻¹ s⁻¹ in electrolyte-gated OFETs. dongguk.edu

| Material Type | Specific Compound/Polymer | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Reference |

|---|---|---|---|---|

| Furan/Phenylene Co-Oligomer (Single Crystal) | Generic FPCO | 0.12 | - | rsc.org |

| Furan/Phenylene Co-Oligomer (Single Crystal) | Generic FPCO | ~0.35 | - | researchgate.net |

| Furan-Substituted Polymer (Electrolyte-Gated) | P2 (25% Furan Substituted) | >8 | - | dongguk.edu |

| Furan-Substituted Thiophene/Phenylene Co-Oligomer | BPFTT | 0.54 | 0.03 | nih.gov |

| Furan-Substituted Thiophene/Phenylene Co-Oligomer | 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan | ~0.7 | ~0.1 | rsc.org |

Organic Light-Emitting Diodes (OLEDs) and Luminescence

Furan-phenylene co-oligomers (FPCOs) are distinguished by their bright luminescence, making them highly suitable for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net Solution-processed single crystals of these materials can combine high photoluminescence quantum yields (PLQY), often exceeding 65%, with efficient charge transport. researchgate.netrsc.org This combination is crucial for developing efficient light-emitting devices. Research has shown that OLEDs designed with furan-based materials can achieve low turn-on voltages and high brightness. aip.org The introduction of methyl substituents to the terminal phenyl rings of FPCOs can further enhance photoluminescence. rsc.org The strong fluorescence characteristics of furan-based materials make them suitable for organic lasing applications, with some derivatives exhibiting PLQY values of 28-29%. nih.govrsc.org

| Material Type | Specific Compound | Photoluminescence Quantum Yield (PLQY) | Reference |

|---|---|---|---|

| Furan/Phenylene Co-Oligomer (Single Crystal) | Generic FPCO | >65% | researchgate.netrsc.org |

| Furan/Phenylene Co-Oligomer (Single Crystal) | FP6 | 70% | researchgate.net |

| Furan-Substituted Thiophene/Phenylene Co-Oligomer | BPFTT | 28% | nih.gov |

| Furan-Substituted Thiophene/Phenylene Co-Oligomer | 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan | 29% | rsc.org |

Organic Semiconductors

The this compound scaffold is a component of a broader class of furan-based organic semiconductors. researchgate.net These materials are attractive for electronic applications due to their tunable electronic properties, mechanical flexibility, and potential for solution processability. researchgate.netdongguk.edu The incorporation of furan can alter the electrochemical and charge transport characteristics of π-conjugated molecules. researchgate.net For instance, substituting electron-withdrawing groups like cyanide (-CN) onto a furan oligomer can enhance n-type characteristics and increase electron mobility. aip.orgaip.org Furan-containing polymers have been shown to have deeper highest occupied molecular orbital (HOMO) levels and increased band gaps compared to their thiophene-based counterparts, which can be advantageous in certain device architectures. dongguk.edu

Role in Polymer Science and Catalysis

The furan scaffold is a cornerstone in the development of sustainable materials, particularly in polymer science and catalysis, largely due to its accessibility from renewable biomass resources. mdpi.com

In polymer science , furan derivatives like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are considered key bio-based building blocks for producing sustainable polymers. researchgate.netconsensus.app These monomers are used to synthesize polyesters and polyamides that can serve as alternatives to petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netresearchgate.net The rigid furan ring imparts favorable mechanical and thermal properties to the resulting polymers. While the direct polymerization of this compound is not extensively documented, its structural motif is integral to the functional oligomers and polymers used in organic electronics, bridging the gap between polymer science and materials chemistry. dongguk.edu

In the field of catalysis , the focus is primarily on the synthesis and conversion of furan derivatives rather than the use of compounds like this compound as catalysts themselves. mdpi.com Catalytic pathways are crucial for upgrading biomass-derived furans, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), into value-added chemicals and fuel precursors. nih.govmdpi.com Transition metal catalysts, zeolites, and ionic liquids are employed to facilitate reactions such as the hydrogenation of furfural to 2-methylfuran (B129897) or the selective hydrogenolysis of C-OH bonds in functionalized furans. nih.govstudysmarter.co.ukrsc.org These catalytic strategies are essential for developing a sustainable chemical industry based on renewable feedstocks. frontiersin.org

Lack of Sufficient Data on Industrial Applications of this compound

Despite a thorough search of available scientific and industrial literature, there is currently insufficient public information to detail the specific applications of this compound in the fields of advanced materials science and industrial chemicals as outlined.

The requested article, intended to focus on "," cannot be generated due to a lack of specific research findings and documented industrial uses for this particular chemical compound in the specified areas.

Initial investigations sought to elaborate on the role of this compound in several key areas:

Specialty Chemicals and Industrial Pigments

Brighteners:The literature does not contain any references to the application of this compound as an optical brightener or in related formulations.

While information is available for a related compound, this compound-3-carboxylic acid, its documented applications are primarily in the biomedical field and are not relevant to the requested topics of materials science and industrial pigments.

It is possible that research into these applications of this compound exists in proprietary industrial research and development, but it is not publicly accessible. Therefore, a comprehensive and scientifically accurate article on these specific topics cannot be constructed at this time.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Methyl-5-phenylfuran, and how can purity be optimized?

- Methodology : Use Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the phenyl group to the furan backbone. Catalytic systems like Pd(PPh₃)₄ with aryl boronic acids are effective for regioselective synthesis. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%). Monitor reaction progress using TLC and confirm structure via H NMR (δ 7.2–7.5 ppm for aromatic protons) .

- Purity Optimization : Recrystallization in ethanol or methanol improves crystallinity. Validate purity via GC-MS (retention time comparison with standards) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound’s structural and electronic properties?

- Spectroscopic Analysis :

- NMR : H and C NMR for backbone confirmation (e.g., furan ring protons at δ 6.0–7.0 ppm).

- FT-IR : C-O-C stretch (~1250 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

- Systematic Review : Apply EFSA’s literature search strategy: use SciFinder® with CAS registry numbers and Boolean operators (e.g., "this compound AND NMR") to collate studies. Cross-reference data with authoritative databases (PubChem, FDA GSRS) .

- Experimental Replication : Reproduce synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents). Compare results with HMDB or JECFA specifications for validation .

Q. What computational approaches are suitable for studying this compound’s electronic properties?

- DFT Modeling : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps and electrostatic potential maps. Validate with experimental UV-Vis spectra (λmax ~250–300 nm for furan derivatives) .

- Docking Studies : For bioactivity prediction, employ AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors) .

Q. How can researchers design experiments to assess this compound’s stability under varying conditions?

- Degradation Studies :

- Thermal Stability : Use TGA (heating rate 10°C/min, N₂ atmosphere) to identify decomposition temperatures.

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .

Methodological Guidance

Q. What strategies ensure rigorous literature reviews for this compound research?

- Database Search : Follow EFSA’s tailored approach:

- PubMed : Combine terms like "this compound AND synthesis" with filters for peer-reviewed articles.

- SciFinder® : Use CAS RN 64354-50-3 for precise indexing .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.